An In-depth Technical Guide to 5-(Butylthio)-3-chloro-1,2,4-thiadiazole: Core Properties and Synthetic Insights
An In-depth Technical Guide to 5-(Butylthio)-3-chloro-1,2,4-thiadiazole: Core Properties and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, renowned for its diverse biological activities and unique physicochemical properties.[1] This guide provides a comprehensive technical overview of a specific, lesser-documented derivative: 5-(Butylthio)-3-chloro-1,2,4-thiadiazole . Due to the limited direct literature on this exact molecule, this document synthesizes information from closely related analogs and foundational chemical principles to provide a robust predictive profile of its core properties, synthesis, and handling. This guide is intended to serve as a foundational resource for researchers exploring the potential of this and similar compounds in drug discovery and other advanced applications.
Molecular Structure and Physicochemical Properties
Predicted Physicochemical Parameters
The following table outlines the predicted physicochemical properties of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole. These values are estimated based on the known properties of similar 1,2,4-thiadiazole derivatives and computational models.
| Property | Predicted Value | Rationale/Supporting Evidence |
| Molecular Formula | C₆H₉ClN₂S₂ | Based on the constituent atoms of the butylthio, chloro, and 1,2,4-thiadiazole moieties. |
| Molecular Weight | ~208.73 g/mol | Calculated from the atomic weights of the constituent atoms. The molecular weight of the analogous 5-chloro-3-methyl-1,2,4-thiadiazole is 134.59 g/mol .[2] |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Halogenated thiadiazoles are often colorless liquids.[3] The presence of the sulfur-containing alkyl chain may result in a pale yellow hue. |
| Boiling Point | > 200 °C (estimated) | The boiling point of 3,4-dichloro-1,2,5-thiadiazole is 158 °C.[3] The larger butylthio group would be expected to increase the boiling point significantly. |
| Solubility | Soluble in common organic solvents (e.g., DCM, chloroform, ethyl acetate, THF). Insoluble in water. | The non-polar butyl chain and the heterocyclic ring suggest good solubility in organic solvents. |
| Stability | Stable under standard conditions. Sensitive to strong oxidizing and reducing agents, and strong bases. | 1,2,4-Thiadiazoles with substituents at the 3- and 5-positions are generally stable to acids, alkalis, oxidizing agents, and reducing agents.[4] |
Structural Elucidation: A Predictive Spectroscopic Profile
The structural confirmation of a novel compound relies heavily on spectroscopic analysis. Based on the known spectral data of related 1,2,4-thiadiazole derivatives, a predictive spectroscopic profile for 5-(Butylthio)-3-chloro-1,2,4-thiadiazole is presented below.
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be dominated by the signals from the butyl group. The chemical shifts would likely appear in the upfield region, characteristic of aliphatic protons. The methylene group adjacent to the sulfur atom (α-CH₂) would be the most deshielded due to the electron-withdrawing effect of the thioether linkage, likely appearing as a triplet around δ 3.0-3.5 ppm. The subsequent methylene groups (β-CH₂ and γ-CH₂) would appear as multiplets further upfield, and the terminal methyl group (δ-CH₃) would be a triplet at approximately δ 0.9-1.0 ppm.
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¹³C NMR: The carbon NMR spectrum would show distinct signals for the two carbons of the thiadiazole ring and the four carbons of the butyl chain. The carbon atom at the 5-position (C5), bonded to the butylthio group, would be significantly downfield due to the influence of the sulfur and nitrogen atoms. The carbon at the 3-position (C3), bearing the chlorine atom, would also be downfield. The butyl chain carbons would appear in the aliphatic region of the spectrum. For a similar compound, 3-chloro-4-fluoro-1,2,5-thiadiazole, the carbon attached to the chlorine appears at 133 ppm.[5]
1.2.2. Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present. Characteristic vibrational frequencies for the 1,2,4-thiadiazole ring are expected. For 3-chloro-4-fluoro-1,2,5-thiadiazole, C=N stretching vibrations are observed around 1527 cm⁻¹ and 1422 cm⁻¹, and ring stretching modes are seen at 1334 cm⁻¹, 873 cm⁻¹, and 813 cm⁻¹.[5] Similar vibrations would be expected for the target molecule. Additionally, C-H stretching vibrations from the butyl group will be present in the 2850-3000 cm⁻¹ region. The C-Cl stretch would likely appear in the fingerprint region, typically between 600 and 800 cm⁻¹.
1.2.3. Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern. For 5-(Butylthio)-3-chloro-1,2,4-thiadiazole, the molecular ion peak [M]⁺ would be expected at m/z corresponding to its molecular weight, showing a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) and sulfur (³²S and ³⁴S). Common fragmentation pathways for halogenated thiadiazoles involve the loss of the halogen atom and cleavage of the side chains.[6]
Synthesis and Reaction Mechanisms
The synthesis of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole can be approached through established methodologies for the preparation of substituted 1,2,4-thiadiazoles. Two primary synthetic routes are proposed, each with its own mechanistic rationale.
Synthetic Pathway 1: From Dipotassium Cyanodithioimidocarbonate
This approach is adapted from the work of Wittenbrook and is a versatile method for preparing 3-chloro-5-(alkylthio)-1,2,4-thiadiazoles.[7]
Caption: Synthetic Pathway 1 for 5-(Butylthio)-3-chloro-1,2,4-thiadiazole.
Experimental Protocol:
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Step 1: Alkylation. To a solution of dipotassium cyanodithioimidocarbonate in a suitable solvent such as aqueous acetone, add butyl bromide dropwise at 0 °C.[7] Allow the reaction to stir at room temperature for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting potassium butylcyanodithioimidocarbonate is used in the next step without further purification.
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Causality: The nucleophilic sulfur of the cyanodithioimidocarbonate attacks the electrophilic carbon of butyl bromide in an SN2 reaction, displacing the bromide and forming the S-butyl derivative.
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Step 2: Oxidative Cyclization. The crude product from Step 1 is dissolved in an inert solvent like chloroform. The solution is cooled to 0 °C, and sulfuryl chloride is added dropwise.[7] The reaction is allowed to proceed overnight at room temperature. The solvent is then removed under reduced pressure, and the crude product is purified by vacuum chromatography to yield 5-(Butylthio)-3-chloro-1,2,4-thiadiazole.
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Causality: Sulfuryl chloride acts as both a chlorinating and oxidizing agent, facilitating the cyclization of the intermediate to form the stable aromatic 1,2,4-thiadiazole ring.
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Synthetic Pathway 2: Nucleophilic Substitution of 3,5-dichloro-1,2,4-thiadiazole
This pathway leverages the known reactivity of the 1,2,4-thiadiazole ring, where the 5-position is particularly susceptible to nucleophilic attack.[4]
Caption: Synthetic Pathway 2 for 5-(Butylthio)-3-chloro-1,2,4-thiadiazole.
Experimental Protocol:
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Step 1: Synthesis of 3,5-dichloro-1,2,4-thiadiazole. This precursor can be synthesized via several reported methods, often involving the cyclization of smaller chlorinated nitrogen and sulfur-containing fragments.
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Step 2: Nucleophilic Aromatic Substitution. To a solution of 3,5-dichloro-1,2,4-thiadiazole in a suitable aprotic solvent (e.g., THF, DMF), add one equivalent of butyl mercaptan followed by a non-nucleophilic base such as triethylamine. The reaction is typically stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is worked up by washing with water and extracting with an organic solvent. The crude product is then purified by column chromatography.
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Causality: The base deprotonates the butyl mercaptan to form the more nucleophilic butylthiolate anion. This anion then attacks the electron-deficient carbon at the 5-position of the thiadiazole ring, displacing the chloride in a nucleophilic aromatic substitution reaction. The 5-position is more reactive than the 3-position towards nucleophilic attack.[4]
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Safety and Handling
Given the presence of chloro and thioether functional groups, 5-(Butylthio)-3-chloro-1,2,4-thiadiazole and its synthetic precursors should be handled with appropriate safety precautions.
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Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of any volatile or aerosolized materials.[8]
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Handling of Reagents:
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Sulfuryl Chloride: This reagent is highly corrosive and reacts violently with water.[9] It should be handled with extreme care in a dry environment.
-
Butyl Mercaptan: This compound has a strong, unpleasant odor and is flammable. Handle in a fume hood and away from ignition sources.
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Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Potential Applications in Research and Development
The 1,2,4-thiadiazole core is a versatile pharmacophore found in a wide range of biologically active compounds, including antibacterial, anti-inflammatory, and anticancer agents.[10] The introduction of a butylthio group at the 5-position and a chlorine atom at the 3-position offers several avenues for further chemical modification and biological screening.
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Drug Discovery: The lipophilic butylthio group may enhance membrane permeability, a desirable property for drug candidates. The chlorine atom at the 3-position can serve as a handle for further functionalization through cross-coupling reactions, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.
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Covalent Inhibitors: Certain substituted 1,2,4-thiadiazoles have been shown to act as selective and efficient modifiers of protein thiols, making them valuable tools in chemical biology and as potential covalent inhibitors.[7] The reactivity of the 5-(butylthio) group could be modulated for such applications.
Conclusion
While "5-(Butylthio)-3-chloro-1,2,4-thiadiazole" is not a widely characterized compound, its fundamental properties and synthetic accessibility can be reliably predicted based on the well-established chemistry of the 1,2,4-thiadiazole ring system. This technical guide provides a solid foundation for researchers interested in synthesizing and exploring the potential of this and related molecules. The proposed synthetic routes are based on proven methodologies and offer a clear path to obtaining this compound for further investigation. As with any novel chemical entity, careful experimental work is required to confirm the predicted properties and to fully elucidate its chemical and biological behavior.
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Figure 1. Molecular Structure of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole.
